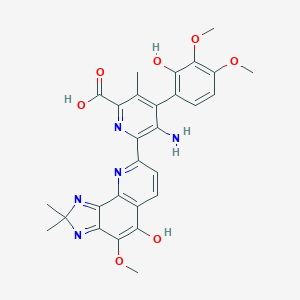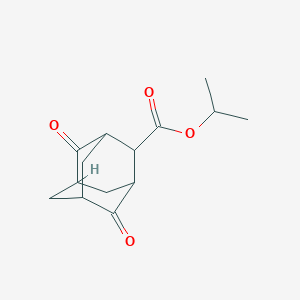
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate, also known as DIPY, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DIPY is a derivative of adamantane, a hydrocarbon molecule that is commonly used as a building block for the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into, leading to improved electronic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Propan-2-yl 4,8-dioxoadamantane-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds.
Direcciones Futuras
1. Further investigation into the electronic properties of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate and its potential applications in organic electronics.
2. Development of new synthesis methods for Propan-2-yl 4,8-dioxoadamantane-2-carboxylate that are more cost-effective and scalable.
3. Exploration of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate's potential applications in other fields, such as catalysis and drug discovery.
4. Investigation of the potential use of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate as a building block for the synthesis of other compounds with improved properties.
Métodos De Síntesis
The synthesis of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate involves the reaction of 4,8-dioxoadamantane-2-carboxylic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate has been extensively studied for its potential applications in the field of organic electronics. It has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propiedades
Número CAS |
15782-81-7 |
|---|---|
Nombre del producto |
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate |
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
propan-2-yl 4,8-dioxoadamantane-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)11-9-4-7-3-8(13(9)16)5-10(11)12(7)15/h6-11H,3-5H2,1-2H3 |
Clave InChI |
XEOQQLNJGWFWJR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C2CC3CC(C2=O)CC1C3=O |
SMILES canónico |
CC(C)OC(=O)C1C2CC3CC(C2=O)CC1C3=O |
Sinónimos |
4,8-Dioxo-2-adamantanecarboxylic acid isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
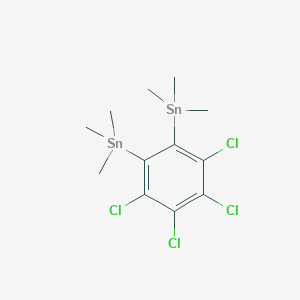
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
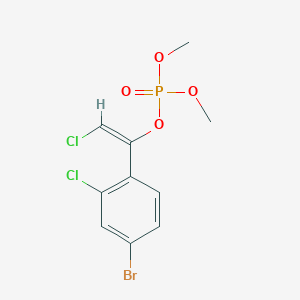
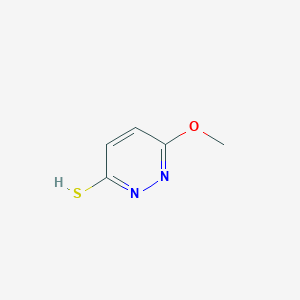
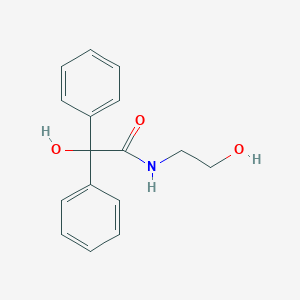
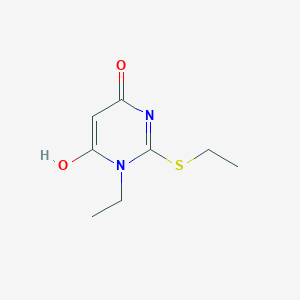
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
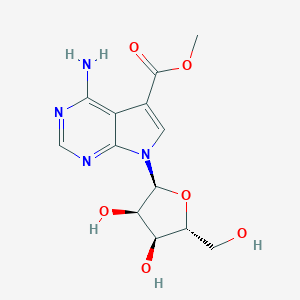
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
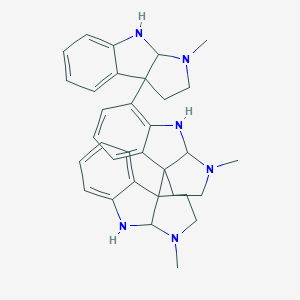
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
